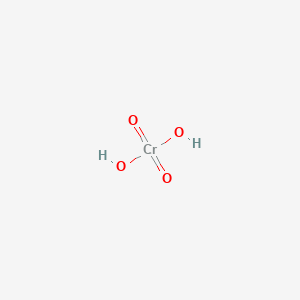
Chromic acid
Cat. No. B076003
Key on ui cas rn:
7738-94-5
M. Wt: 118.01 g/mol
InChI Key: KRVSOGSZCMJSLX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US05393503
Procedure details


Disclosed is an improvement on a process in which sodium chromate is reacted with sulfuric acid to produce sodium bichromate and sodium sulfate, and the sodium bichromate is reacted with sulfuric acid to produce chromic acid and sodium bisulfate. In the improvement, the sodium sulfate and sodium bisulfate are reacted with hydrogen chloride to produce sulfuric acid, which is recycled, and sodium chloride.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[O-:1][Cr:2]([O:5][Cr]([O-])(=O)=O)(=[O:4])=[O:3].[Na+:10].[Na+].[S:12](=[O:16])(=[O:15])([OH:14])[OH:13]>>[Cr:2]([OH:5])([OH:4])(=[O:3])=[O:1].[S:12](=[O:14])(=[O:13])([OH:16])[O-:15].[Na+:10] |f:0.1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cr](=O)(=O)(O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
